2(1H)-Pyridinone, 4,5-dihydroxy- can be classified under heterocyclic compounds, specifically as a derivative of pyridinone. The structural formula is represented as C_5H_5N_1O_2, indicating the presence of five carbon atoms, five hydrogen atoms, one nitrogen atom, and two oxygen atoms. This compound is often synthesized from various precursors in organic chemistry laboratories and is studied for its potential pharmacological properties.
The synthesis of 2(1H)-Pyridinone, 4,5-dihydroxy- can be approached through several methods:
The purification of synthesized compounds usually involves techniques such as flash chromatography or recrystallization to isolate high-purity samples.
The molecular structure of 2(1H)-Pyridinone, 4,5-dihydroxy- features:
The compound's molecular weight is approximately 141.10 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used for structural elucidation. For example, IR spectra typically show characteristic peaks corresponding to hydroxyl stretching vibrations around 3200-3600 cm and C=O stretching near 1700 cm .
2(1H)-Pyridinone, 4,5-dihydroxy- participates in various chemical reactions:
The mechanism of action for compounds like 2(1H)-Pyridinone, 4,5-dihydroxy- often involves interactions with biological targets such as enzymes or receptors:
Studies have shown that modifications at various positions on the pyridine ring can significantly influence pharmacological activity through structure-activity relationship analyses.
The physical properties of 2(1H)-Pyridinone, 4,5-dihydroxy- include:
Chemical properties include reactivity towards electrophiles due to its nucleophilic sites provided by the hydroxyl functionalities. The compound exhibits stability under ambient conditions but may decompose under extreme pH or temperature conditions.
2(1H)-Pyridinone, 4,5-dihydroxy- has several applications in scientific research:
Pyridinone derivatives have evolved from structural curiosities to privileged scaffolds in medicinal chemistry over several decades. Initial interest emerged with the isolation of natural pyridinone alkaloids like ricinine in the 19th century [2], but significant pharmaceutical development accelerated in the late 20th century. Early non-hydroxylated pyridinones, such as the HEPT series (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine), demonstrated potent anti-HIV activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs), with nanomolar efficacy against HIV-1 replication [9]. This established the pyridinone core as a viable platform for antiviral drug design.
Subsequent diversification incorporated hydroxyl substituents to exploit hydrogen bonding and metal coordination. Milrinone (a 4-pyridinone) and deferiprone (a 3-hydroxy-4-pyridinone) exemplified this shift, receiving FDA approval as a cardiotonic agent and iron chelator, respectively [5] [7]. The 2000s witnessed targeted applications against infectious diseases, particularly with 4-hydroxy-2-pyridone derivatives like NITD-916, identified as a direct Mycobacterium tuberculosis enoyl-ACP reductase (InhA) inhibitor. NITD-916 exhibited an IC₅₀ of 570 nM and MIC₅₀ of 0.05 μM against M. tuberculosis, surpassing isoniazid potency by 8-fold and retaining efficacy against multidrug-resistant (MDR) strains [2]. Concurrently, kinase inhibition emerged as a major therapeutic avenue. Pyridinone-based inhibitors targeting p38α MAP kinase, such as compound 55 described by Vidal et al., demonstrated potent anti-allodynic effects in rodent models of inflammatory pain [3], underscoring the scaffold’s versatility beyond anti-infectives.
The bioactivity of 4,5-dihydroxy-2(1H)-pyridinone is profoundly governed by its hydroxyl groups, which enable three critical mechanisms:
Enhanced Hydrogen Bonding: The ortho-dihydroxy motif acts as a bidirectional hydrogen bond donor/acceptor system. This significantly improves target engagement compared to non-hydroxylated analogs. In solid and aqueous states, 2-pyridinones exist predominantly in the lactam (carbonyl) form rather than the lactim (hydroxyl) tautomer [4]. This favors the formation of stable hydrogen-bonded dimers or complexes with biological targets. For instance, in FabI enoyl-ACP reductase inhibitors, the C-4 hydroxyl of 4-hydroxy-2-pyridinones forms critical hydrogen bonds with the catalytic tyrosine residue (Tyr158) and NADH cofactor, directly contributing to sub-micromolar enzyme inhibition (IC₅₀ ~0.08 μM) and potent activity against MRSA (MIC 0.049 μg/mL) [2].
Metal Ion Chelation: The catechol-like arrangement of the 4,5-dihydroxy groups facilitates strong bidentate chelation of pharmacologically relevant metal ions (Fe³⁺, Al³⁺, Cu²⁺). This underpins applications in:
Table 1: Impact of Hydroxyl Substituents on Pyridinone Bioactivity
Compound/Scaffold | Hydroxyl Pattern | Key Target/Mechanism | Biological Outcome | Reference |
---|---|---|---|---|
NITD-916 | 4-Hydroxy-2-pyridone | M. tuberculosis InhA (enoyl-ACP reductase) | IC₅₀ = 570 nM; MIC₅₀ = 0.05 μM (8x > isoniazid vs Mtb) | [2] |
Deferiprone | 3-Hydroxy-4-pyridone | Fe³⁺ chelation | Iron overload therapy (FDA approved) | [5] |
Ciclopirox | 1-Hydroxy-4-methyl | Fungal CYP450/Fenton chemistry? | Broad-spectrum antifungal (FDA approved) | [5] |
FabI Inhibitor 47 | 4-Hydroxy-2-pyridone | S. aureus FabI | IC₅₀ = 0.08 μM; MIC = 0.049 μg/mL (vs MRSA) | [2] |
p38α Inhibitor 55 | Not specified | p38α MAP kinase | Complete reversal of mechanical allodynia (rat model) | [3] |
CG400549 (FabI inhibitor) | 4-Pyridone derivative | S. aureus FabI | MIC₉₀ = 0.25 mg/L (vs 238 clinical S. aureus isolates) | [2] |
The bioactivity profile of 4,5-dihydroxy-2(1H)-pyridinone diverges significantly from related heterocyclic scaffolds due to electronic and structural variations:
Versus Monohydroxy Pyridinones: The addition of a second adjacent hydroxyl group at C-5 in 4,5-dihydroxy-2(1H)-pyridinone markedly enhances metal-chelating capacity and introduces the potential for ortho-quinone-like redox behavior absent in simpler 4-hydroxy-2-pyridinones. While 4-hydroxy-2-pyridinones (e.g., FabI inhibitors like 47) rely primarily on the C-4 hydroxyl and carbonyl for target binding [2], the 4,5-dihydroxy analog offers an extra coordination site and greater electron delocalization. This can translate to stronger enzyme inhibition or altered metal specificity. However, the increased polarity may reduce membrane permeability compared to lipophilic 3-alkyl-4-hydroxy-2-pyridinones.
Versus Pyranones (e.g., 4-Pyrones): Pyranones lack the ring nitrogen atom present in pyridinones. This nitrogen is critical for forming key hydrogen bonds as a hydrogen bond acceptor (e.g., mimicking purine N in kinase hinge regions) or facilitating protonation state changes. Direct comparisons reveal pyridinones' superiority in kinase and reductase inhibition. For example, phenoxy-4-pyridinone derivatives exhibited significantly lower MIC values against MRSA (MIC 0.049 μg/mL for pyridinone 47) compared to structurally analogous phenoxy-4-pyrone derivatives (MIC 1.563 μg/mL for pyrone 46), attributed to the pyridinone nitrogen's improved hydrogen bonding with the FabI active site [2]. The electron-withdrawing nitrogen in pyridinones also reduces electron density at the carbonyl carbon, potentially increasing its electrophilicity and reactivity towards nucleophiles in the target binding pocket.
Versus Pyrimidinediones (e.g., HIV IN inhibitors): Pyrimidinediones (e.g., raltegravir core) share the dicarbonyl motif but typically lack the ortho-dihydroxy configuration. They excel as HIV integrase strand transfer inhibitors due to optimal Mg²⁺ chelation via two carbonyl oxygens [8]. The 4,5-dihydroxy-2(1H)-pyridinone offers a distinct chelation geometry potentially suitable for different metalloenzyme targets but may exhibit less optimal binding to HIV IN compared to the tridentate chelation of diketo acid bioisosteres like pyrimidinediones. Its nitrogen position also differs, potentially disrupting key protein contacts crucial for HIV IN inhibition.
Table 2: Comparative Bioactivity of Pyridinone, Pyranone, and Pyrimidinedione Scaffolds
Scaffold | Key Structural Feature | Exemplar Target | Potency (Exemplar Compound) | Primary Advantage |
---|---|---|---|---|
4,5-Dihydroxy-2(1H)-Pyridinone | ortho-Dihydroxy + ring N | Metalloenzymes (e.g., FabI?) | (Theoretical/Research stage) | Enhanced chelation; H-bonding versatility |
4-Hydroxy-2-pyridinone | C-4 OH + ring N | FabI, InhA | IC₅₀ = 0.08 μM (vs S. aureus FabI) [2] | Proven antibacterial/antimycobacterial |
Phenoxy-4-Pyranone | O-heteroatom + C-4 carbonyl | FabI | IC₅₀ = 0.38 μM (vs S. aureus FabI) [2] | Simpler synthesis |
Pyrimidine-2,4-dione | Dicarbonyl | HIV Integrase | nM range inhibition (Raltegravir) [8] | Optimal HIV IN inhibition; FDA approved |
3-Hydroxy-4-pyridinone | Monohydroxy + ring N | Fe³⁺ | μM chelation (Deferiprone) [5] | Selective iron chelation therapy |
The 4,5-dihydroxy-2(1H)-pyridinone scaffold thus occupies a unique niche. Its combination of a hydrogen-bond accepting ring nitrogen, an amide-like carbonyl, and ortho-phenolic hydroxyls creates a multifunctional pharmacophore with exceptional potential for targeting metalloenzymes or pathways susceptible to redox modulation. While its exploration lags behind simpler pyridinones, its distinct physicochemical profile warrants focused investigation for novel therapeutic agents, particularly against drug-resistant infections or conditions involving metal dyshomeostasis. Future design should optimize substituents at N-1, C-3, and C-6 to fine-tune lipophilicity, solubility, and target specificity while preserving the critical 4,5-dihydroxy motif.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1